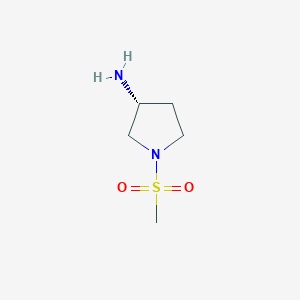
5-chloro-2-(dichloromethyl)pyridine
Overview
Description
5-chloro-2-(dichloromethyl)pyridine is a chlorinated acetylcholine analog. It is an agonist of the acetylcholine receptor, which is a type of ion channel activated by the neurotransmitter acetylcholine. This compound has been shown to have insecticidal properties and has been patented as an insecticide .
Preparation Methods
The synthesis of 5-chloro-2-(dichloromethyl)pyridine involves several steps. One method includes adding 2-chloro-5-methylpyridine and carbon tetrachloride solvent into an airlift recirculating reactor. Dry nitrogen is sprayed into the reactor under micro negative pressure, and azadiisobutylnitrile is used as a catalyst. The mixture is heated to 70-80°C, and dry chlorine gas is introduced. The reaction is monitored using gas-phase chromatography . Another method involves reacting 2-alkoxy-5-alkoxymethylpyridine derivatives with a chlorinating agent in the presence of a diluent and, if appropriate, a reaction auxiliary at temperatures between 0°C and 200°C .
Chemical Reactions Analysis
5-chloro-2-(dichloromethyl)pyridine undergoes various chemical reactions, including substitution reactions. It can react with amines and pyridines, which are amino acids and compounds that play an important role in the human body . The compound is also involved in chlorination reactions, where it can be synthesized from 2-chloro-5-methylpyridine through catalytic chlorination . Common reagents used in these reactions include carbon tetrachloride, dry chlorine gas, and azadiisobutylnitrile . Major products formed from these reactions include 2-chloro-5-chloromethylpyridine .
Scientific Research Applications
5-chloro-2-(dichloromethyl)pyridine has several scientific research applications. It is used as an insecticide due to its effectiveness in killing insects, with a faster kill time compared to nicotine . The compound also binds to amines and pyridines, which are important in biological processes . Additionally, it is used in the synthesis of various pharmaceutical compounds and new neonicotinoid compounds .
Mechanism of Action
The mechanism of action of 5-chloro-2-(dichloromethyl)pyridine involves its role as an agonist of the acetylcholine receptor. This receptor is a type of ion channel activated by the neurotransmitter acetylcholine. By binding to the receptor, the compound mimics the action of acetylcholine, leading to the activation of the ion channel and subsequent physiological effects .
Comparison with Similar Compounds
5-chloro-2-(dichloromethyl)pyridine is similar to other chlorinated acetylcholine analogs. Some similar compounds include 2-chloro-5-chloromethylpyridine and 2-chloro-5-methylpyridine . this compound is unique due to its specific binding properties and its effectiveness as an insecticide .
Properties
IUPAC Name |
5-chloro-2-(dichloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWJQFRKUPIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B3330860.png)



![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B3330880.png)



![2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid](/img/structure/B3330905.png)



